molecular formula C12H23NO3 B13351461 (2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13351461
M. Wt: 229.32 g/mol
InChI Key: VOQQCJIHTNEJEK-YHMJZVADSA-N
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Description

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the carboxylate ester.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and molecular interactions are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
  • tert-Butyl (2S,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
  • tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Uniqueness

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. The presence of the tert-butyl group and hydroxymethyl group also contributes to its distinct chemical properties and reactivity compared to similar compounds.

Biological Activity

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and implications for drug development, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • Functional Groups : The compound features a piperidine ring, a hydroxymethyl group, and a tert-butyl ester functional group, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily through its interactions with various enzymes and receptors. Notable activities include:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in neurodegenerative diseases.
  • Receptor Binding : It may interact with receptors related to the central nervous system (CNS) and cardiovascular health.

The biological effects of this compound can be attributed to its structural features, which allow it to modulate enzyme activities and receptor functions. These interactions are vital for understanding its therapeutic potential.

Comparative Analysis of Similar Compounds

Understanding the activity of this compound can be enhanced by comparing it with structurally similar compounds. The following table summarizes some notable derivatives:

Compound NameStructureUnique Features
(2R,5S)-tert-butyl 5-(hydroxymethyl)-2-methylpiperazine-1-carboxylateStructureContains a piperazine ring instead of piperidine
(2S,5S)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl esterStructureIntroduces an amino group that may enhance biological activity
(2S,4R)-4-Amino-2-methyl-piperidine-1-carboxylic acid tert-butyl esterStructureVariation in stereochemistry affects pharmacological properties

Case Studies and Research Findings

A variety of studies have explored the biological activity of related compounds and their implications for treating neurological disorders:

  • In Vitro Studies : Research has demonstrated that derivatives of piperidine compounds can inhibit amyloid beta aggregation, a key factor in Alzheimer's disease pathology. For instance, one study reported that a piperidine derivative exhibited significant inhibition of β-secretase activity (IC50 = 15.4 nM) and acetylcholinesterase inhibition (Ki = 0.17 μM) .
  • Neuroprotective Effects : Another study indicated that certain piperidine derivatives could protect astrocytes from toxicity induced by amyloid beta peptides. This suggests potential therapeutic avenues for neurodegenerative diseases .
  • Cancer Therapy Potential : Piperidine derivatives have also been investigated for anticancer properties, showing cytotoxicity against specific cancer cell lines and indicating a multi-target approach could be beneficial in cancer treatment .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl (2R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10?/m1/s1

InChI Key

VOQQCJIHTNEJEK-YHMJZVADSA-N

Isomeric SMILES

C[C@@H]1CCC(CN1C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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